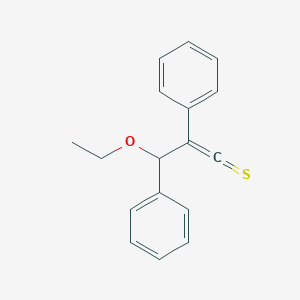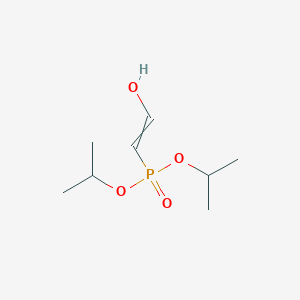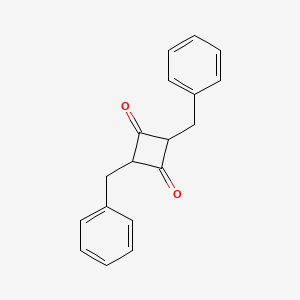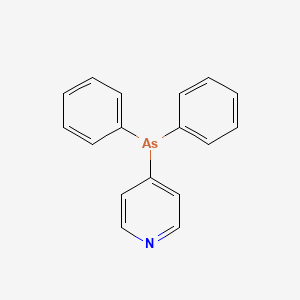![molecular formula C10H12N2O5 B14362921 6,6-Dimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 90870-42-1](/img/structure/B14362921.png)
6,6-Dimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6-Dimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is a heterocyclic compound containing nitrogen. It is a crucial pharmaceutical intermediate and a key raw material used in the synthesis of numerous drugs. This compound plays a significant role in the production of antiviral medications, such as boceprevir and pf-07321332, which are used for the treatment of hepatitis C and COVID-19, respectively .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid can be achieved through various methods. One innovative approach involves the intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis and the Gabriel synthesis. This method allows for the gram-scale synthesis of the compound from 3-methyl-2-butenol in seven distinct steps, resulting in a total yield of 28% .
Another method involves the annulation of a cyclopropane cycle to 3-pyrrolines, often maleimides, using sulfur ylides and diazo compounds. This approach is characterized by good yields and stereoselectivity .
Industrial Production Methods
Industrial production methods for this compound typically involve catalytic hydrogenation reactions and cyclization reactions. While catalytic hydrogenation reactions require more stringent conditions and expensive reagents, they offer better atom economy compared to cyclization reactions .
化学反応の分析
Types of Reactions
6,6-Dimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur ylides, diazo compounds, and transition metal catalysts such as Ru (II). The reactions are typically carried out under controlled conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include various intermediates used in the synthesis of antiviral medications and other pharmaceuticals. For example, the compound is a key intermediate in the production of boceprevir and pf-07321332 .
科学的研究の応用
6,6-Dimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid has numerous scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 6,6-Dimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in the case of boceprevir, the compound inhibits the hepatitis C virus NS3/4A protease, thereby preventing viral replication . Similarly, pf-07321332 targets the main protease of the SARS-CoV-2 virus, inhibiting its replication .
類似化合物との比較
Similar Compounds
Boceprevir: An antiviral medication used for the treatment of hepatitis C.
Pf-07321332: An oral medication used for the treatment of COVID-19.
Trovafloxacin: An antibiotic featuring a similar 3-azabicyclo[3.1.0]hexane scaffold.
Indolizomycin: An antibiotic with a similar structure.
Uniqueness
6,6-Dimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is unique due to its specific structural features and its role as a key intermediate in the synthesis of antiviral medications. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
特性
CAS番号 |
90870-42-1 |
|---|---|
分子式 |
C10H12N2O5 |
分子量 |
240.21 g/mol |
IUPAC名 |
6,6-dimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C10H12N2O5/c1-8(2)9(4(13)11-3)5(14)12-6(15)10(8,9)7(16)17/h1-3H3,(H,11,13)(H,16,17)(H,12,14,15) |
InChIキー |
PDJSSBYCJYDVHS-UHFFFAOYSA-N |
正規SMILES |
CC1(C2(C1(C(=O)NC2=O)C(=O)O)C(=O)NC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



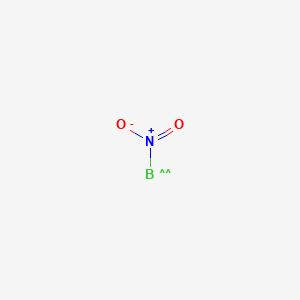
![[(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane)](/img/structure/B14362863.png)
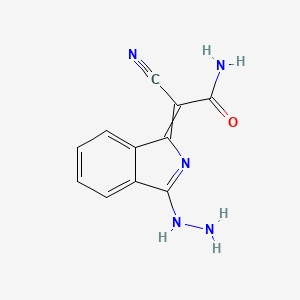
![8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14362878.png)
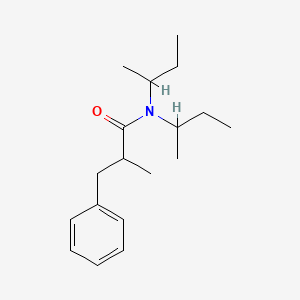
![3-{3-[(Oxiran-2-yl)methoxy]phenoxy}propane-1,2-diol](/img/structure/B14362900.png)
![3-[(Dimethylsulfamoyl)amino]-N-(pyridin-2-yl)benzamide](/img/structure/B14362901.png)
![4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol)](/img/structure/B14362916.png)
silane](/img/structure/B14362925.png)
